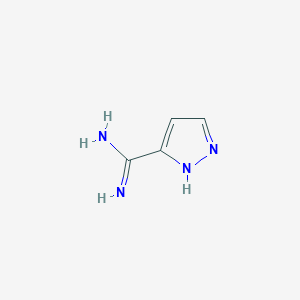
1h-Pyrazole-3-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-3-carboximidamide is a heterocyclic compound that features a pyrazole ring bonded to a carboximidamide group. This compound is known for its versatility in various chemical reactions and its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
1H-Pyrazole-3-carboximidamide can be synthesized through several methods. One common synthetic route involves the reaction of pyrazole with cyanamide, followed by crystallization from the reaction mixture . Another method involves the cyclization of hydrazine with carbonyl compounds under specific conditions . Industrial production methods often utilize these synthetic routes due to their efficiency and cost-effectiveness.
Chemical Reactions Analysis
1H-Pyrazole-3-carboximidamide undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include hydrazine monohydrate, aromatic aldehydes, and terminal alkynes . Major products formed from these reactions are various substituted pyrazoles, which have significant applications in medicinal chemistry and drug synthesis .
Scientific Research Applications
1H-Pyrazole-3-carboximidamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The pyrazole ring structure allows it to interact with various biological molecules, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
1H-Pyrazole-3-carboximidamide can be compared with other similar compounds, such as:
1H-Pyrazole-1-carboxamidine: This compound has a similar structure but differs in the position of the carboximidamide group.
3-Amino-N’-hydroxy-1H-pyrazole-4-carboximidamide: This compound features an additional amino and hydroxy group, which alters its chemical properties and applications.
The uniqueness of this compound lies in its specific structural configuration, which provides distinct reactivity and functionality compared to its analogs .
Biological Activity
1H-Pyrazole-3-carboximidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrazole ring with a carboximidamide functional group, which contributes to its unique biological properties. The molecular formula is C5H7N5O, with a molecular weight of approximately 139.14 g/mol. This structure allows for various interactions with biological targets, making it a candidate for drug development.
Pharmacological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antifungal Activity : Studies have shown that pyrazole derivatives can inhibit the growth of various fungal strains, including Candida species. The minimum inhibitory concentration (MIC) for some derivatives was reported at 15.6 µg/mL against Candida lipolytica and ≥ 62.5 µg/mL for other strains, demonstrating potential as antifungal agents .
- Anticancer Properties : Pyrazole derivatives have been evaluated for their cytotoxic effects on cancer cell lines. For instance, compounds derived from pyrazole structures have shown significant growth inhibition in A549 lung cancer cells with IC50 values ranging from 26 µM to 49.85 µM .
- Anti-inflammatory Effects : Some studies suggest that pyrazole compounds can exhibit anti-inflammatory properties comparable to established anti-inflammatory drugs like diclofenac and celecoxib .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Pyrazole derivatives have been reported to inhibit key enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and various kinases .
- Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis and reduced cell proliferation .
Case Studies
Several studies have highlighted the potential applications of this compound:
- Antifungal Study : A study assessed the antifungal activity of several pyrazole carboximidamides against Candida species. The results indicated that modifications in the structure could enhance antifungal efficacy while maintaining low cytotoxicity levels .
- Cytotoxicity Assessment : In another investigation, derivatives of pyrazole were synthesized and tested against various cancer cell lines. The study found that specific substitutions on the pyrazole ring significantly influenced cytotoxic activity, suggesting pathways for further drug development .
- Inflammation Model : Research involving carrageenan-induced edema in mice demonstrated that certain pyrazole derivatives could effectively reduce inflammation, supporting their potential use in treating inflammatory conditions .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-Methyl-1H-pyrazole-3-carboximidamide | Pyrazole derivative | Methyl group instead of ethyl; different biological properties |
| 3-Amino-1H-pyrazole | Amino-substituted pyrazole | Known for anti-cancer properties |
| 4-Pyridylpyrazole | Heterocyclic compound | Incorporates a pyridine ring; exhibits different reactivity patterns |
| 5-(Trifluoromethyl)-pyrazole | Fluorinated pyrazole | Enhanced lipophilicity; used in agrochemicals |
Properties
Molecular Formula |
C4H6N4 |
|---|---|
Molecular Weight |
110.12 g/mol |
IUPAC Name |
1H-pyrazole-5-carboximidamide |
InChI |
InChI=1S/C4H6N4/c5-4(6)3-1-2-7-8-3/h1-2H,(H3,5,6)(H,7,8) |
InChI Key |
WBNTUGPRADFXAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















